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Compound Name: (R)-BAY-85-8501

Cat. No.: B2645296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-BAY-85-8501 is the (R)-enantiomer of the potent and selective human neutrophil elastase

(HNE) inhibitor, BAY-85-8501. While its counterpart, the (S)-enantiomer (also known as BAY-

85-8501), has been more extensively studied for its therapeutic potential in pulmonary

diseases, an understanding of the chemical and biological properties of the (R)-enantiomer is

crucial for a comprehensive stereochemical and pharmacological assessment.[1] This technical

guide provides an in-depth overview of the chemical structure, properties, and available

biological data for (R)-BAY-85-8501, with comparative data for the (S)-enantiomer to provide

context.

Chemical Structure and Identification
The systematic IUPAC name for (R)-BAY-85-8501 is (R)-4-(4-cyano-2-

(methylsulfonyl)phenyl)-3,6-dimethyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-

tetrahydropyrimidine-5-carbonitrile. It shares the same molecular formula and molecular weight

as its (S)-enantiomer.

Table 1: Chemical Identification of (R)-BAY-85-8501 and (S)-BAY-85-8501
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Identifier (R)-BAY-85-8501 (S)-BAY-85-8501

IUPAC Name

(R)-4-(4-cyano-2-

(methylsulfonyl)phenyl)-3,6-

dimethyl-2-oxo-1-(3-

(trifluoromethyl)phenyl)-1,2,3,4

-tetrahydropyrimidine-5-

carbonitrile

(S)-4-(4-cyano-2-

(methylsulfonyl)phenyl)-3,6-

dimethyl-2-oxo-1-(3-

(trifluoromethyl)phenyl)-1,2,3,4

-tetrahydropyrimidine-5-

carbonitrile[2]

CAS Number 2446175-39-7 1161921-82-9[2]

Molecular Formula C22H17F3N4O3S C22H17F3N4O3S[2]

Molecular Weight 474.46 g/mol 474.46 g/mol [2]

Canonical SMILES

CC1=C(C=N(C(=O)N1C2=CC

=CC(=C2)C(F)(F)F)--INVALID-

LINK--C)C#N

CC1=C(C=N(C(=O)N1C2=CC

=CC(=C2)C(F)(F)F)--INVALID-

LINK--C)C#N

Physicochemical Properties
The physicochemical properties of (R)-BAY-85-8501 are expected to be identical to those of

the (S)-enantiomer, with the exception of its interaction with polarized light.

Table 2: Physicochemical Properties

Property Value Reference

Appearance Solid [3]

Solubility 10 mM in DMSO [3]

Storage

Solid Powder: -20°C for 12

months, 4°C for 6 months. In

Solvent: -80°C for 6 months,

-20°C for 1 month.

[3]

Biological Activity and Mechanism of Action
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(R)-BAY-85-8501 is identified as the less active enantiomer of BAY-85-8501, a highly potent

and selective inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease

implicated in the pathophysiology of various inflammatory diseases, particularly those affecting

the lungs.[4]

The (S)-enantiomer, BAY-85-8501, exhibits picomolar potency against HNE, with a reported

IC50 of 65 pM.[3][5] It acts as a selective and reversible inhibitor.[5] The mechanism of action

involves an induced-fit binding mode, where the inhibitor interacts tightly with the S1 and S2

pockets of the HNE enzyme.[1][4] While specific quantitative inhibitory data for the (R)-

enantiomer is not widely published, it is understood to be significantly less potent than the (S)-

enantiomer. One early study on a related series of compounds indicated that an (R)-

enantiomer was fivefold more potent than the corresponding (S)-enantiomer; however, for the

optimized BAY-85-8501, the (S)-enantiomer is consistently reported as the highly active form.

[1]

Table 3: In Vitro Biological Activity

Compound Target IC50 Notes

(S)-BAY-85-8501
Human Neutrophil

Elastase (HNE)
65 pM

Highly potent and

selective inhibitor.[3]

[5]

(R)-BAY-85-8501
Human Neutrophil

Elastase (HNE)
Not explicitly reported

Described as the less

active enantiomer.[1]

Signaling Pathway of Human Neutrophil Elastase
HNE, the target of BAY-85-8501, is involved in complex signaling cascades that contribute to

inflammation and tissue damage. The diagram below illustrates a known signaling pathway

initiated by HNE, leading to the upregulation of MUC1, a mucin involved in the inflammatory

response in airway epithelial cells.

Neutrophil Elastase (NE) PKCδ Duox1 ROS TACE TNF-α TNFR1 ERK1/2 Sp1 MUC1 Transcription
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Click to download full resolution via product page

Caption: HNE-mediated signaling pathway leading to MUC1 transcription.

Synthesis and Experimental Protocols
The synthesis of BAY-85-8501 has been described and involves a Biginelli-type reaction.[1]

The enantiomers are then separated using chiral chromatography.[1]

General Experimental Workflow for Enantiomer
Separation

Racemic BAY-85-8501 Mixture

Chiral HPLC Separation

(R)-BAY-85-8501 (S)-BAY-85-8501

Purity and Enantiomeric Excess Analysis

Click to download full resolution via product page

Caption: General workflow for the separation of (R) and (S)-BAY-85-8501.

In Vitro HNE Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against human neutrophil elastase.

Materials:
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Human Neutrophil Elastase (HNE), recombinant or purified

Fluorogenic peptide substrate (e.g., MeOSuc-AAPV-AMC)

Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% (w/v) Brij-35)

Test compound ((R)-BAY-85-8501 or other inhibitors) dissolved in DMSO

96-well black microplates

Fluorometric microplate reader

Procedure:

Prepare a serial dilution of the test compound in DMSO. Further dilute the compound

solutions in assay buffer to the final desired concentrations.

Add a fixed amount of HNE to each well of the microplate containing either the test

compound or vehicle control (DMSO in assay buffer).

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for

inhibitor binding.

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

Monitor the fluorescence intensity over time using a microplate reader (e.g., excitation at 380

nm and emission at 460 nm for AMC-based substrates).

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

Plot the percentage of HNE inhibition (relative to the vehicle control) against the logarithm of

the inhibitor concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Administration Protocol for Animal Models (as
described for BAY-85-8501)
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Objective: To assess the in vivo efficacy of the test compound in a model of acute lung injury.

Formulation:

Prepare a stock solution of the test compound in DMSO.

For oral administration, the stock solution can be formulated in a vehicle such as 10%

DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

Procedure (Example for a mouse model of HNE-induced acute lung injury):

Administer the test compound or vehicle control to the animals via the desired route (e.g.,

oral gavage) at a specified time point before inducing lung injury.

Induce acute lung injury by intratracheal instillation of HNE.

At a predetermined time after injury induction, collect bronchoalveolar lavage fluid (BALF)

and lung tissue.

Analyze BALF for inflammatory cell counts (e.g., neutrophils) and protein concentration (as a

measure of vascular leakage).

Process lung tissue for histological analysis to assess lung injury.

Compare the outcomes in the compound-treated group to the vehicle-treated group to

determine the protective effect of the compound.

Conclusion
(R)-BAY-85-8501 is the less active enantiomer of the potent HNE inhibitor BAY-85-8501. While

most of the detailed pharmacological data available pertains to the (S)-enantiomer,

understanding the properties of the (R)-form is essential for a complete structure-activity

relationship analysis and for ensuring the enantiomeric purity of the active pharmaceutical

ingredient. The provided information on its chemical structure, properties, and the

methodologies for its study serves as a valuable resource for researchers in the field of drug

discovery and development targeting neutrophil elastase-mediated diseases. Further

investigation into the specific biological profile of (R)-BAY-85-8501 may provide additional

insights into the stereospecific interactions with the HNE enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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